Performic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107-32-4 |
|---|---|
Molecular Formula |
CH2O3 |
Molecular Weight |
62.025 g/mol |
IUPAC Name |
peroxyformic acid |
InChI |
InChI=1S/CH2O3/c2-1-4-3/h1,3H |
InChI Key |
SCKXCAADGDQQCS-UHFFFAOYSA-N |
SMILES |
C(=O)OO |
Canonical SMILES |
C(=O)OO |
Color/Form |
Colorless liquid |
Other CAS No. |
107-32-4 |
solubility |
Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |
Synonyms |
performic acid peroxyformic acid |
vapor_pressure |
78 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering of Performic Acid
Equilibrium-Driven Synthesis from Formic Acid and Hydrogen Peroxide
The synthesis of performic acid is an equilibrium reaction between formic acid (HCOOH) and hydrogen peroxide (H₂O₂). wikipedia.org The reaction can be represented as:
HCOOH + H₂O₂ ⇌ HCOOOH + H₂O
This reversible reaction can be shifted towards the product side by using an excess of either formic acid or hydrogen peroxide. wikipedia.org While aqueous solutions of up to approximately 48% this compound can be achieved by mixing equimolar amounts of concentrated reactants, distillation can further increase the concentration to about 90%. wikipedia.org
Kinetics of this compound Formation
The formation of this compound is a relatively fast reaction, even at ambient temperatures, due to the ability of formic acid to easily dissociate hydrogen ions. researchgate.net The reaction rate is influenced by several factors, including temperature and the presence of a catalyst. Studies have shown that the equilibrium can be reached in a matter of minutes, with higher temperatures accelerating the process. For instance, at 303 K, equilibrium is achieved in approximately 7 minutes, which decreases to 4 minutes when the temperature is raised to 313 K. researchgate.netlut.fi
The kinetics of this compound formation and hydrolysis have been a subject of multiple studies, yielding various activation energies. One study reported intrinsic activation energies of 75.2 kJ·mol⁻¹ for synthesis and 40.4 kJ·mol⁻¹ for hydrolysis in a formic acid-autocatalyzed reaction. researchgate.netcip.com.cn Another investigation determined the activation energies for the forward and reverse reactions to be 75.7 kJ mol⁻¹ and 97.3 kJ mol⁻¹, respectively. lut.fi A separate kinetic study found activation energies of 31.716 kJ/mol for synthesis and 13.701 kJ/mol for hydrolysis. researchgate.net These variations in reported activation energies can often be attributed to differences in catalyst concentrations. lut.fi
The decomposition of this compound is also a critical kinetic aspect, with a reported observed activation energy of 95.4 kJ·mol⁻¹. researchgate.netcip.com.cn This decomposition can occur even at room temperature. researchgate.net
Table 1: Reported Activation Energies for this compound Synthesis and Related Reactions
| Reaction | Catalyst Condition | Activation Energy (kJ·mol⁻¹) | Source |
|---|---|---|---|
| Synthesis | Formic Acid-Autocatalyzed | 75.2 | researchgate.netcip.com.cn |
| Hydrolysis | Formic Acid-Autocatalyzed | 40.4 | researchgate.netcip.com.cn |
| Decomposition | Formic Acid-Autocatalyzed | 95.4 | researchgate.netcip.com.cn |
| Forward Reaction | - | 75.7 | lut.fi |
| Reverse Reaction | - | 97.3 | lut.fi |
| Synthesis | - | 31.716 | researchgate.net |
Catalytic Enhancement Strategies
To accelerate the attainment of equilibrium and increase the reaction rate, various catalysts are employed in the synthesis of this compound. wikipedia.org These catalysts can be broadly categorized into mineral acids, organic compounds, and heterogeneous catalysts.
Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used as homogeneous catalysts in this compound synthesis. wikipedia.orgresearchgate.netgoogle.com These acids increase the concentration of hydronium ions (H₃O⁺), which have a catalytic effect, accelerating the reaction rates and reducing the time needed to reach equilibrium. researchgate.netlut.fi The amount of mineral acid catalyst can range from 0.1 to 20% of the solution's weight, with a more preferred range of 1 to 10%. google.com Kinetic studies have been performed in the presence of both sulfuric acid and phosphoric acid to evaluate their effects on the reaction rate. researchgate.netmdpi.com The choice of mineral acid can influence the kinetic parameters of the reaction. mdpi.com
Certain organic compounds containing at least one ester group can also act as catalysts in the formation of this compound. wikipedia.orggoogle.com Carboxylic acid esters are a preferred type of organic catalyst. google.com This catalytic approach aims to increase the equilibrium concentration of this compound in the aqueous solution. google.com
The use of heterogeneous catalysts offers advantages over homogeneous catalysts, primarily in the ease of catalyst separation and the reduction of corrosion issues. lut.fi Cation-exchange resins, such as Dowex 50Wx8, have demonstrated high catalytic activity in the synthesis of this compound, allowing for high concentrations to be reached in short residence times. lut.firesearchgate.net Other materials, including zeolites like ZSM-5 loaded with metal oxides (e.g., MoOx, VOx, WOx), have also been investigated as catalysts to promote the formation of the peracid. scirp.org Catalytic distillation processes using moisture-tolerant heterogeneous catalysts have also been developed for a more efficient and intrinsically safer production of this compound. wipo.int
Factors Influencing Synthetic Efficiency
The efficiency of this compound synthesis is governed by several key parameters, including reactant ratios and temperature.
An excess of either formic acid or hydrogen peroxide will shift the reaction equilibrium towards the formation of this compound. wikipedia.org The molar ratio of hydrogen peroxide to formic acid is a critical parameter that is often optimized in industrial processes. bibliotekanauki.pl
Temperature plays a significant role in the reaction kinetics. researchgate.netlut.fi Increasing the temperature enhances the reaction rate, allowing the equilibrium to be reached more quickly. researchgate.netlut.fi For example, in a microreactor system with a 6 w-% sulfuric acid catalyst, increasing the temperature from 303 K to 313 K reduced the time to reach equilibrium from approximately 7 minutes to 4 minutes. lut.fi However, higher temperatures can also lead to the decomposition of this compound, which is an important consideration for process safety and yield. researchgate.netlut.fi The optimal temperature for synthesis is typically kept below 80-85°C to prevent explosive decomposition. wikipedia.org
Table 2: Influence of Temperature on Time to Reach Equilibrium
| Temperature (K) | Catalyst | Time to Reach Equilibrium (minutes) | Source |
|---|---|---|---|
| 303 | 6 w-% H₂SO₄ | ~7 | researchgate.netlut.fi |
Process Intensification for this compound Production
Process intensification techniques offer significant advantages over traditional batch production of this compound, which typically involves the hazardous, exothermic reaction of formic acid and hydrogen peroxide. google.com By utilizing miniaturized and continuous systems, these advanced methods provide superior heat and mass transfer, enhanced safety by minimizing reaction volumes, and improved efficiency, often leading to higher yields and shorter reaction times. researchgate.netbme.hu
Continuous flow reactor systems are a cornerstone of modern this compound production, enabling on-site generation to circumvent the compound's low shelf stability. google.com These systems, such as Corning® Advanced-Flow™ Reactors (AFRs), facilitate the transition from batch to continuous processing, resulting in safer and more economical synthesis. researchgate.net In one study using AFRs, a this compound concentration with 95.85% conversion was achieved in just one minute at 30°C with a 1 w/w % H₂SO₄ catalyst. researchgate.net The heart-shaped pellet structure within these reactors promotes superior mixing, leading to high conversion rates in short residence times. researchgate.net
The integration of other technologies, such as ultrasound, can further intensify the process. Ultrasound-assisted synthesis in a continuous flow microstructured reactor has been shown to reduce reaction times to less than 10 minutes. nih.gov This enhancement is attributed to the intense collapse of cavitation bubbles, which improves heat and mass transfer rates. nih.gov
Table 1: Optimized Conditions for PFA Synthesis in an Advanced-Flow Reactor™ researchgate.net
| Parameter | Optimized Value |
|---|---|
| Temperature | 30°C |
| Feed Flow Rate | 80 ml/h |
| Catalyst (H₂SO₄) | 1 w/w % |
| Residence Time | 1 minute |
Microreactors, characterized by their sub-millimeter internal dimensions, offer exceptional control over reaction conditions due to their high surface-area-to-volume ratios. bme.hulut.fi This technology is particularly well-suited for the synthesis of unstable and potentially explosive compounds like this compound. mdpi.comlut.fi The synthesis in microreactors is rapid; for instance, using sulfuric acid as a catalyst, equilibrium can be reached in as little as four minutes at 313 K. lut.fi
Different types of microreactors have been successfully employed. In a polytetrafluoroethylene (PTFE) spiral capillary microreactor using the heterogeneous catalyst Amberlite IR-120H, a maximum this compound concentration of 2.8 mol/L was achieved. researchgate.net The use of a solid catalyst like Amberlite is advantageous as it reduces corrosion and simplifies catalyst separation compared to homogeneous catalysts like sulfuric acid. researchgate.net Design studies for plate-type microreactors have envisioned production capacities of up to 100 tonnes per year, demonstrating the scalability of this on-demand production concept. mdpi.com
Table 2: PFA Synthesis in a Spiral Capillary Microreactor with Heterogeneous Catalyst researchgate.net
| Parameter | Optimal Condition |
|---|---|
| Reactants | Formic Acid, Hydrogen Peroxide |
| Catalyst | Amberlite |
| Catalyst Loading | 6 wt% (based on formic acid) |
| H₂O₂ Concentration | 30 w/v% |
| Temperature | 30°C |
| Residence Time | 10 minutes |
Catalytic distillation represents a significant process intensification strategy by integrating chemical reaction and product separation into a single unit. A patented process describes the production of this compound using catalytic distillation, which, when operated under vacuum, allows for intrinsically safe and highly efficient synthesis. wipo.int
In this approach, aqueous streams of formic acid and hydrogen peroxide are fed into a distillation column containing one or more heterogeneous catalysts immobilized within reaction zones. wipo.int The simultaneous reaction and distillation separate the this compound product from the reactants in situ. wipo.int This method is highly efficient, capable of operating at or near stoichiometric reactant ratios and achieving close to 100% conversion. The use of moisture-tolerant catalysts is key to the process, which is optimized by maintaining a reflux ratio that prevents water accumulation while maximizing catalyst wetting and energy efficiency. wipo.int
Electrochemical Synthesis Routes
Electrochemical methods offer a novel and potentially more sustainable pathway to this compound production, avoiding the direct handling of concentrated hydrogen peroxide and enabling the use of renewable electricity. colab.wsacs.org These routes can generate the necessary reagents in situ and can be integrated with carbon capture technologies.
Direct electrochemical synthesis involves the generation of hydrogen peroxide (H₂O₂) from the reduction of oxygen (O₂) at a gas diffusion electrode, which then immediately reacts with formic acid or formate (B1220265) present in the electrolyte to form this compound. acs.orgresearchgate.net In one reported system, H₂O₂ was generated at a high current density of 100 mA cm⁻² and reacted directly with a formate catholyte solution. acs.org By using a buffered system with 1 wt% phosphoric acid (H₃PO₄), this in-cell synthesis yielded a this compound concentration of 0.24 mol L⁻¹ and 1.47 mol L⁻¹ of H₂O₂ after 24 hours of electrolysis. acs.org
A groundbreaking, all-electrochemical approach utilizes carbon dioxide (CO₂), water (H₂O), and oxygen (O₂) as the sole feedstocks. colab.wskit.edu This innovative two-step process represents a significant advance in defossilizing chemical production. nih.gov
Step 1: CO₂ Reduction to Formate: Carbon dioxide is first electrochemically reduced to formate using bismuth oxide (Bi₂O₃)-based gas diffusion electrodes. colab.wskit.edu This step achieves high formate concentrations (500.7 ± 0.6 mmol L⁻¹) and high Faradaic efficiency (86.3 ± 0.3%) at a technically relevant current density of 150 mA cm⁻². nih.gov The resulting formate solution can be stored and used as the feed for the next stage. colab.ws
Step 2: In-situ this compound Synthesis: The formate-rich electrolyte is then used in a second electrolysis step. Here, oxygen is reduced to hydrogen peroxide at carbon-based gas diffusion electrodes, which reacts in situ with the formate to produce this compound. colab.wskit.edu This second step achieves a high H₂O₂ concentration (1.27 ± 0.06 mol L⁻¹) and results in a final this compound concentration of 82 ± 11 mmol L⁻¹, a level suitable for disinfection applications. researchgate.netnih.gov This integrated process highlights the potential of combining electrochemical CO₂ reduction with H₂O₂ electrosynthesis for sustainable, on-demand this compound production. colab.ws
Table 3: Performance of a Two-Step All-Electrochemical PFA Synthesis from CO₂ colab.wskit.edunih.gov
| Parameter | Step 1: CO₂ Reduction | Step 2: PFA Synthesis |
|---|---|---|
| Feedstock | CO₂, H₂O | O₂, Formate Electrolyte |
| Electrode | Bi₂O₃-based GDE | Carbon-based GDE |
| Product | Formate | This compound |
| Concentration | 500.7 ± 0.6 mmol L⁻¹ | 82 ± 11 mmol L⁻¹ |
| Faradaic Efficiency | 86.3 ± 0.3% | 85.3 ± 5.4% (for H₂O₂) |
| Current Density | 150 mA cm⁻² | - |
Mechanistic Investigations of Performic Acid Reactivity in Organic and Inorganic Systems
Oxidation Reactions and Reaction Pathways
Performic acid (PFA) is a potent oxidizing agent utilized in a variety of chemical transformations. orientjchem.orggoogle.com Its reactivity stems from the electrophilic nature of the peroxy oxygen atom. This section delves into the mechanistic details of key oxidation reactions involving this compound, including epoxidation, hydroxylation, and the Baeyer-Villiger oxidation of aromatic ketones.
Epoxidation Mechanisms with Olefinic Substrates
The reaction of this compound with alkenes to form epoxides, also known as oxiranes, is a cornerstone of organic synthesis. orientjchem.orgacs.orgtaylorandfrancis.com This transformation proceeds via the transfer of an oxygen atom from the peracid to the carbon-carbon double bond of the olefin. orientjchem.org
The epoxidation of alkenes by peroxy acids is known as the Prilezhaev reaction. wikipedia.org This reaction is highly stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org For instance, a trans-alkene will yield a trans-epoxide, while a cis-alkene will produce a cis-epoxide. wikipedia.org This high degree of stereospecificity is a direct consequence of the concerted reaction mechanism. wikipedia.orgmasterorganicchemistry.com
The kinetics of the Prilezhaev reaction are influenced by the nature of both the alkene and the peracid. Electron-donating substituents on the alkene increase the nucleophilicity of the double bond and accelerate the reaction rate. Conversely, electron-withdrawing groups on the peracid enhance its electrophilicity and also lead to faster reaction rates. masterorganicchemistry.com Theoretical calculations have shown that protonation of the carbonyl oxygen in this compound significantly lowers the activation barrier for epoxidation. researchgate.net
Table 1: Activation Barriers for Epoxidation of Ethylene (B1197577) with Various Peracids
| Peracid | Activation Barrier (kcal/mol) |
|---|---|
| This compound | 17.51 |
| Protonated this compound | 3.18 |
| Peracetic acid | 19.18 |
| Protonated Peracetic acid | 4.25 |
| Trifluoroperacetic acid | 13.93 |
| Protonated Trifluoroperacetic acid | 2.77 |
Data sourced from quantum chemical calculations. researchgate.net
The widely accepted mechanism for peracid epoxidation is the "butterfly mechanism," first proposed by Bartlett. wikipedia.org This mechanism involves a single, concerted transition state where the peracid transfers an oxygen atom to the alkene. orientjchem.orgchemtube3d.com The peracid is believed to adopt a conformation with an internal hydrogen bond, which facilitates the process. wikipedia.org
The reaction proceeds through a cyclic transition state where the π-electrons of the alkene nucleophilically attack the σ* orbital of the peroxo bond in the peracid. researchgate.netchemrxiv.org This interaction leads to the simultaneous formation of the C-O bonds of the epoxide ring and the cleavage of the O-O bond in the peracid. The process concludes with the formation of the epoxide and a carboxylic acid as a byproduct. orientjchem.orgchemtube3d.com While a single transition state is generally accepted, some studies propose a quasi-intermediate along the reaction pathway. chemrxiv.org Recent computational studies have also explored alternative pathways, such as the involvement of the less stable s-trans conformer of this compound in the epoxidation of cyclic allylic alcohols, which proceeds via a 1,2-H shift. nih.gov
Hydroxylation Reaction Mechanisms
This compound can also be utilized for the hydroxylation of alkenes to produce diols. This transformation can occur through the acid-catalyzed ring-opening of an initially formed epoxide. libretexts.org The epoxidation of an alkene with this compound, followed by in-situ hydrolysis of the resulting epoxide, can yield a trans-1,2-diol. orgsyn.org
The mechanism involves the initial epoxidation of the alkene as described previously. Under acidic conditions, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide from the side opposite the existing C-O bond. This backside attack results in the inversion of stereochemistry at that carbon, leading to the formation of an anti-vicinal diol. libretexts.org
Selective Oxidation of Aromatic Ketones (Baeyer-Villiger Reaction)
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters or cyclic ketones to lactones using a peracid, such as this compound. mychemblog.comwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. mychemblog.com
The Baeyer-Villiger reaction can proceed through both non-catalyzed and acid-catalyzed pathways. acs.org In both mechanisms, the reaction is initiated by the nucleophilic attack of the peracid on the carbonyl carbon of the ketone. wikipedia.orgjk-sci.com
In the non-catalyzed pathway , the peracid directly attacks the neutral ketone. tru.ca However, the reaction is significantly accelerated by the presence of an acid catalyst. mychemblog.com
In the acid-catalyzed pathway , the first step is the protonation of the carbonyl oxygen of the ketone by an acid. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the peracid. wikipedia.org The subsequent attack of the peracid leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgjk-sci.com
The rate-determining step in both pathways is typically the initial attack of the peracid on the carbonyl carbon. acs.orgnih.gov Following the formation of the Criegee intermediate, a concerted migration of one of the substituents from the ketone to the adjacent oxygen atom of the peroxy group occurs, with the simultaneous departure of the carboxylic acid leaving group. wikipedia.org This migration step proceeds with retention of stereochemistry at the migrating center. jk-sci.com Finally, deprotonation of the resulting oxocarbenium ion yields the final ester product. wikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The approximate order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com
Computational studies on the Baeyer-Villiger reaction of various acetophenones with this compound have shown that both non-catalyzed and acid-catalyzed pathways are possible, with the acid-catalyzed route having a lower activation energy. acs.org Solvent effects also play a crucial role; calculations have indicated that a concerted non-ionic pathway is favored in non-polar solvents, while an ionic mechanism may be more prevalent in polar solvents. tru.carsc.org
Table 2: Calculated Activation Energy Barriers for the Baeyer-Villiger Reaction of Acetophenones with this compound
| Substrate | Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| 3,4-dimethoxy acetophenone (B1666503) | Non-catalyzed | Not specified |
| 3,4-dimethoxy acetophenone | Acid-catalyzed | Not specified |
| 4-methyl acetophenone | Non-catalyzed | Not specified |
| 4-methyl acetophenone | Acid-catalyzed | Not specified |
Data from theoretical studies on reaction mechanisms. acs.org
Rate-Determining Steps in Carbonyl Carbon Attack
The reaction of this compound with carbonyl compounds, a key process in various synthetic transformations, proceeds through a mechanism where the rate-determining step can vary depending on the specific reactants and conditions. A generally accepted pathway involves the initial protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. wikipedia.org
Theoretical studies on the Baeyer-Villiger oxidation, a reaction that converts ketones to esters using peroxyacids, provide further insight. For the tin-catalyzed reaction with hydrogen peroxide, the rearrangement of the Criegee intermediate is the rate-determining step. acs.org The nature of the migrating group on the ketone also influences the activation barrier of this rearrangement step. acs.org In the absence of a catalyst, both the formation of the Criegee intermediate and its subsequent rearrangement have high activation barriers. acs.org For the reaction of cyclohexanone (B45756) with this compound, a change in the rate-determining step has been noted, highlighting the nuanced nature of these reactions. researchgate.net
Cleavage of Disulfide Bonds in Protein Chemistry
This compound is a powerful oxidizing agent widely utilized in protein chemistry for the cleavage of disulfide bonds (S-S). sciencequery.comoxfordreference.com This reaction is a crucial step in protein sequencing and analysis as it allows for the denaturation of proteins and the separation of polypeptide chains held together by these covalent linkages. sciencequery.comdavuniversity.org The cleavage of disulfide bonds facilitates the unfolding of the protein structure, which in turn optimizes proteolytic digestion and simplifies the interpretation of peptide maps. researchgate.net
The mechanism of disulfide bond cleavage by this compound involves the oxidation of the sulfur atoms. The disulfide bridge in a cystine residue is oxidized to form two stable cysteic acid residues (containing sulfonic acid groups, -SO3H). sciencequery.comdavuniversity.orgaskfilo.com This conversion is irreversible, preventing the reformation of the disulfide bond. askfilo.comtandfonline.com The resulting polypeptide chains, now separated and with their cysteine residues modified, can be more readily analyzed, for instance, by techniques like electrophoresis or mass spectrometry. davuniversity.orgnih.gov
This specific and robust reaction makes this compound a valuable tool for determining the total cysteine and cystine content of a protein. researchgate.net The selective modification of cysteine residues, along with methionine and tryptophan, by this compound causes a characteristic change in peptide molecular weight, which can be detected by mass spectrometry to identify disulfide-containing peptides. nih.gov
Reactivity with Diverse Organic Compounds
Oxidation Kinetics with Amino Acids and Micropollutants
This compound (PFA) exhibits selective reactivity towards various organic compounds, with oxidation kinetics largely dependent on the functional groups present in the molecule. acs.org Studies on the reactivity of PFA with amino acids have shown that it readily reacts with those containing sulfur moieties or electron-rich groups. acs.org Specifically, cysteine and methionine are highly reactive with PFA. acs.org This high reactivity is attributed to the susceptibility of the thiol and thioether groups to oxidation. For instance, in studies with the related peracetic acid (PAA), cysteine was completely oxidized within a minute under certain conditions. nih.gov The reactions of methionine and histidine with PAA were found to follow second-order kinetics. nih.govnih.gov
The oxidation of micropollutants by this compound also follows a pattern of selective reactivity. acs.org Compounds with reduced-sulfur moieties, such as thioethers and thiols, and those with tertiary amine groups are among the most reactive. acs.org For example, the pharmaceutical ranitidine (B14927) (containing a thioether) and the industrial chemical benzenethiol (B1682325) are highly susceptible to oxidation by PFA. acs.org Similarly, lidocaine (B1675312), which possesses a tertiary amine, is also readily oxidized. acs.org The reaction of PFA with lidocaine was found to have a minimum apparent second-order rate constant of 7.54 M⁻¹ s⁻¹ at pH 8.0. acs.org In contrast, many other organic molecules show little to no reaction with this compound. acs.org
The oxidation reactions of these organic compounds with this compound generally follow second-order kinetics, being dependent on the concentrations of both the organic compound and PFA. acs.org The primary transformation products are often the result of oxygen addition, such as the formation of S-oxides and sulfonyl compounds from thiol and thioether groups, and N-oxides from amine groups. acs.orgacs.org
Table 1: Apparent Second-Order Rate Constants (kapp) for the Oxidation of Selected Organic Compounds by this compound at pH 7.0
| Compound | Functional Group | kapp (M⁻¹ s⁻¹) |
|---|---|---|
| Phenol | Phenolic | 0.04 ± 0.01 |
| Catechol | Phenolic | 3.04 ± 0.06 |
| Lidocaine | Tertiary Amine | 7.54 ± 0.90 (at pH 8.0) acs.orgresearchgate.net |
Data for phenolic compounds from reference acs.org. Data for lidocaine from references acs.orgresearchgate.net.
Influence of Water Matrix and pH on Oxidation Kinetics
The effectiveness of this compound oxidation is influenced by the composition of the water matrix and the solution's pH. acs.org In real wastewater effluents, the removal of micropollutants like pharmaceuticals by this compound has been observed to be lower than in controlled laboratory settings. acs.org This is likely due to the consumption of this compound by other constituents present in the wastewater, such as dissolved organic carbon, other micropollutants, and transition metals. acs.org
The pH of the solution plays a significant role in the oxidation kinetics of this compound. researchgate.net The stability of this compound itself is pH-dependent, with higher degradation rates observed at pH values above 7.0 and greater stability in acidic conditions. researchgate.net This is because the speciation of both this compound and the target organic compound can change with pH, affecting their reactivity. nih.govmdpi.com For peracetic acid, a related compound, the rate of oxidation of amino acids was found to be faster at pH 5 and 7 compared to pH 9, which was attributed to the higher proportion of the more reactive protonated form of the peracid at lower pH values. nih.gov Similarly, the oxidation of formic acid on a platinum electrode, a different system but illustrative of pH effects, shows increased oxidation currents as the pH increases, indicating the involvement of the formate (B1220265) ion in the reaction mechanism. core.ac.uk
Reactivity with Inorganic Compounds
This compound (PFA) displays selective reactivity with inorganic compounds. acs.org It does not react with most major ions commonly found in water. acs.orgacs.org However, a notable exception is its reaction with iodide ions. acs.orgacs.org
Furthermore, this compound can react with iron(II) in the absence of a phosphate (B84403) buffer. acs.orgacs.org This reactivity with reduced metal species is a key aspect of its role in certain advanced oxidation processes. PFA is also known to react violently with metal powders. wikipedia.org
This compound in Advanced Oxidation Processes (AOPs)
This compound (PFA) is increasingly being explored for its use in Advanced Oxidation Processes (AOPs) for water treatment. oulu.fidigitellinc.com AOPs are designed to generate highly reactive species to degrade recalcitrant organic pollutants. tandfonline.com While peracids like PFA can directly oxidize some compounds, their activation is often necessary to enhance their oxidative power. researchgate.net
One of the key mechanisms in PFA-based AOPs is the generation of reactive radicals. digitellinc.comnih.gov The activation of peroxyacids, including PFA, can be achieved through various methods such as the use of metal catalysts. digitellinc.commagtech.com.cn For instance, the activation of the related peracetic acid (PAA) with low-valent metals like Fe(II) has been shown to be a highly efficient Fenton-like process for the rapid degradation of organic micropollutants. digitellinc.com This is due to the generation of reactive species, including hydroxyl radicals (•OH) and organic radicals (such as HC(O)O• and HC(O)OO•). digitellinc.comnih.gov The weaker O-OH bond in peracids compared to hydrogen peroxide leads to faster reaction kinetics with these metals. digitellinc.com
In addition to radical-based pathways, non-radical mechanisms can also contribute to the efficacy of peracid-based AOPs. tandfonline.com These can involve the formation of high-valent metal species or reactive complexes between the metal catalyst and the peracid. digitellinc.comtandfonline.com For example, in some PAA systems, high-valent iron species like Fe(IV) and/or Fe(V) have been identified as the major reactive species responsible for micropollutant degradation. nih.gov The specific reactive species generated can differ depending on the peroxyacid used (e.g., PFA vs. PAA) and the metal activator, owing to differences in their chemical properties. digitellinc.com
Electron Transfer Mechanisms
The reactivity of this compound (PFA) in oxidation processes is largely governed by electron transfer mechanisms, which can be broadly categorized into single electron transfer (SET) and double electron transfer (DET) pathways. nih.gov Metal activators react with oxidants like this compound through either SET, which leads to the formation of both high-valent metal species and radicals, or DET, which is typically based on oxygen atom transfer (OAT) and generates only high-valent metals as the reactive species. nih.gov
Oxygen Atom Transfer (OAT) Mechanisms
Oxygen Atom Transfer (OAT) is a key mechanism in the reactivity of this compound, particularly in metal-catalyzed systems. acs.org This mechanism involves the transfer of an oxygen atom from the this compound molecule to a metal center, resulting in the formation of a high-valent metal-oxo species. nih.govrsc.org These high-valent species are often the primary oxidants responsible for the degradation of pollutants. nih.gov
A notable example is the Ru(III)-activated this compound system, where the reaction proceeds via an OAT mechanism, producing Ru(V) as the sole reactive species. nih.govacs.orgnih.gov Studies have shown a negligible contribution from hydroxyl (HO•) and organic radicals in this system, indicating a clear DET reaction pathway. nih.govacs.orgnih.gov This OAT mechanism is not unique to ruthenium; other transition metals can also facilitate similar pathways. The efficiency of the OAT process can be influenced by factors such as the nature of the metal catalyst and the reaction conditions. rsc.org
The OAT mechanism is often favored in non-radical pathways, leading to more selective oxidation of target compounds. nih.gov This selectivity arises because high-valent metal species tend to react with electron-rich moieties in organic molecules. nih.gov
Characterization of Reactive Species
Hydroxyl Radical (HO•) Formation and Contribution
The hydroxyl radical (HO•) is a highly reactive and non-selective oxidizing agent that can be formed during the decomposition of this compound. wikipedia.org Its formation can occur through the homolytic cleavage of the O-O bond in the this compound molecule. mdpi.com In certain systems, such as the light-driven reaction of Fe(II) with peracids, the formation of hydroxyl radicals is a key process. nih.govacs.org
The reactivity of the hydroxyl radical is extremely high, with a very short half-life, making it a potent but transient oxidizing species. wikipedia.org It can react with organic compounds through hydrogen abstraction or addition to double bonds. rsc.org
Organic Radicals (e.g., Peroxide Radicals)
In addition to hydroxyl radicals, the decomposition of this compound can also generate various organic radicals. tandfonline.commdpi.com These include formylperoxyl radicals (HC(O)OO•) and formyloxyl radicals (HC(O)O•). nih.gov The formation of these radicals typically occurs through the cleavage of the peroxy bond in the this compound molecule. mdpi.com
These organic radicals can play a significant role in the degradation of organic pollutants. nih.gov Their reactivity can be influenced by their specific structure and redox potentials. nih.gov For instance, a study on the degradation of sulfamethoxazole (B1682508) found that the reactivity of different organic radicals followed a specific order, with HC(O)O• being more reactive than HC(O)OO•. nih.gov
The generation of these radicals can be influenced by the activation method. For example, transition metal catalysis is an effective strategy for producing organic radicals from peroxy acids. researchgate.net
Non-radical Pathways (e.g., Reactive Complexes, High-valent Metals)
Beyond radical-mediated reactions, the reactivity of this compound can also proceed through non-radical pathways. tandfonline.comresearchgate.net These pathways often involve the formation of reactive intermediates such as catalyst-performic acid complexes or high-valent metal species. tandfonline.com
In these non-radical mechanisms, the this compound molecule can coordinate with a metal catalyst to form a reactive complex. tandfonline.com This complex can then directly oxidize a substrate or decompose to form high-valent metal species, which are potent oxidants. tandfonline.comnih.gov As mentioned earlier, the Ru(III)-PFA system is a prime example where a high-valent metal, Ru(V), is the key reactive species formed via an OAT mechanism. nih.govacs.orgnih.gov
These non-radical pathways can offer advantages over radical-based processes, such as higher selectivity towards specific pollutants and less interference from the water matrix. researchgate.net The formation and role of high-valent metal species are central to understanding the efficacy of many this compound-based AOPs. nih.gov
Catalytic Activation of this compound in AOPs
The efficiency of this compound as an oxidant in Advanced Oxidation Processes (AOPs) is significantly enhanced through catalytic activation. mdpi.com Various catalysts, including transition metals and their oxides, can be employed to promote the decomposition of this compound and the generation of reactive species. researchgate.netmdpi.com
Transition metal ions such as Fe(II), Fe(III), Co(II), and Ru(III) have been shown to effectively activate peroxy acids. acs.orgmdpi.commdpi.com The activation mechanism can proceed through either radical or non-radical pathways, depending on the metal and reaction conditions. mdpi.com For instance, cobalt has demonstrated high activity for peracetic acid activation, predominantly through radical-mediated pathways. researchgate.net In contrast, ruthenium(III) activation of this compound follows a non-radical OAT mechanism. acs.org
The catalytic activation process involves the interaction between the catalyst and the this compound molecule, leading to the cleavage of the weak O-O bond. mdpi.com This results in the formation of the aforementioned reactive species—hydroxyl radicals, organic radicals, and high-valent metal species—which then drive the degradation of pollutants. mdpi.com The choice of catalyst is crucial as it can influence the type of reactive species generated and, consequently, the selectivity and efficiency of the AOP. mdpi.com
Table of Reactive Species in this compound Systems
| Reactive Species | Type | Formation Pathway | Role in Oxidation |
|---|---|---|---|
| Hydroxyl Radical (HO•) | Radical | Homolytic cleavage of O-O bond | Highly reactive, non-selective oxidant |
| Formylperoxyl Radical (HC(O)OO•) | Radical | Cleavage of peroxy bond | Oxidant, reactivity depends on structure |
| Formyloxyl Radical (HC(O)O•) | Radical | Cleavage of peroxy bond | Oxidant, generally more reactive than HC(O)OO• |
| High-Valent Metals (e.g., Ru(V)) | Non-Radical | Oxygen Atom Transfer (OAT) to metal catalyst | Selective oxidant, reacts with electron-rich moieties |
Transition Metal Catalysis (e.g., Ru(III)-mediated)
The activation of this compound (PFA) through transition metal catalysis represents a significant area of research in advanced oxidation processes (AOPs). Among various transition metals, ruthenium(III) has been identified as a particularly effective catalyst. researchgate.net Ru(III)-mediated AOPs are noted for their high efficiency at circumneutral pH levels, recyclable nature of the catalyst, and strong resistance to interference from common background anions like phosphate. nih.govnih.govresearchgate.net
Mechanistic studies have been crucial in understanding the reactive species generated in the Ru(III)-PFA system. Initial hypotheses for similar peroxyacid systems, such as with peracetic acid (PAA), often suggested a single electron transfer (SET) mechanism, which would produce organic radicals. nih.govacs.org However, recent investigations utilizing chemical probes, stoichiometric analysis, and electrochemical methods have revealed a different pathway for both Ru(III)-PAA and Ru(III)-PFA systems. nih.govnih.gov
The evidence strongly indicates that the activation proceeds via a double electron transfer (DET) mechanism, specifically through an oxygen atom transfer (OAT) from the this compound to the Ru(III) center. nih.govacs.org This process generates high-valent Ruthenium(V) (Ru(V)) as the principal and potent oxidizing species. nih.govnih.govacs.org Studies have confirmed that the contribution from hydroxyl (HO•) and organic radicals in the Ru(III)-activated peroxyacid systems is negligible. nih.govacs.org The Ru(III)-PFA system has been shown to exhibit a similar OAT oxidation mechanism and efficiency to the more extensively studied Ru(III)-PAA system. nih.govnih.govacs.org
The efficacy of the Ru(III)-PFA oxidation process has been demonstrated through the degradation of various organic micropollutants, including commonly detected pharmaceuticals. In comparative studies, the catalytic system's ability to degrade compounds like atenolol (B1665814) and sulfamethoxazole was evaluated, showing significant removal in the presence of the Ru(III) catalyst, whereas this compound alone had minimal effect under the same conditions. acs.org
Table 1: Degradation of Pharmaceuticals by Ru(III)-Peroxyacid Systems
This table shows the comparative degradation of two pharmaceuticals, Atenolol (ATL) and Sulfamethoxazole (SMX), by peroxyacids alone versus their activation with a Ru(III) catalyst at pH 7.0. Data is based on experiments conducted over a 4-minute period.
| System | Compound | Initial Concentration (μM) | Degradation after 4 min (%) |
| PFA alone | Atenolol (ATL) | 10 | < 5% |
| PFA alone | Sulfamethoxazole (SMX) | 10 | < 5% |
| Ru(III)-PFA | Atenolol (ATL) | 10 | > 90% |
| Ru(III)-PFA | Sulfamethoxazole (SMX) | 10 | > 90% |
Data compiled from findings reported in studies on Ru(III)-mediated advanced oxidation processes. nih.govacs.org
Photolytic Activation (e.g., UV/PFA)
The photolytic activation of this compound, typically using ultraviolet (UV) light (a process denoted as UV/PFA), is an emerging advanced oxidation process for water treatment. google.comdntb.gov.ua This method leverages the photodissociation of the peroxide bond in this compound to generate highly reactive radical species. While extensive research exists for the analogous UV/peracetic acid (UV/PAA) process, the fundamental mechanisms are applicable to UV/PFA. mdpi.comacs.org
In the UV/PAA process, photolysis leads to the formation of hydroxyl radicals (•OH) and organic radicals (in this case, CH₃C(═O)O• and/or CH₃C(═O)O₂•). acs.org It is understood that the UV/PFA process similarly generates hydroxyl radicals and corresponding formyloxyl and performyloxyl radicals. The combination of these reactive species enhances the degradation of recalcitrant organic contaminants that are resistant to this compound or UV photolysis alone. acs.org
The effectiveness of the UV/PFA system is influenced by factors such as pH and the initial concentration of PFA. Research on the UV/PAA system has shown that the anionic form of the peroxyacid, which is more prevalent at higher pH, exhibits a higher quantum yield upon photolysis compared to the neutral species. acs.org This suggests that pH can be a critical parameter for optimizing the degradation efficiency in UV/PFA processes.
Systematic evaluations have been conducted to determine the contribution of different radical species to the degradation of various organic compounds. For example, in the UV/PAA system, it was found that •OH was the primary radical responsible for the degradation of compounds like carbamazepine, while organic radicals played a significant role in the breakdown of naproxen. acs.org Recent studies focusing directly on the UV-C/PFA process have confirmed its efficacy in removing pharmaceuticals, with ongoing work to fully elucidate the specific kinetics and reactive species involved. dntb.gov.ua
Table 2: Key Reactive Species in UV/Peroxyacid Systems and Their Role
This table outlines the primary reactive species generated during the photolytic activation of peroxyacids and their observed contribution to the degradation of specific organic compounds.
| Peroxyacid System | Generated Reactive Species | Target Compound Example | Primary Degradation Contributor(s) |
| UV/PAA | •OH, CH₃C(═O)O•, CH₃C(═O)O₂• | Carbamazepine | •OH |
| UV/PAA | •OH, CH₃C(═O)O•, CH₃C(═O)O₂• | Naproxen | •OH and Organic Radicals |
| UV/PFA | •OH, HC(═O)O•, HC(═O)O₂• | Pharmaceuticals | •OH and Organic Radicals |
Data based on mechanistic studies of UV/PAA and preliminary findings for UV/PFA systems. dntb.gov.uaacs.org
Performic Acid Decomposition Pathways and Kinetic Stability
Kinetic Modeling of Performic Acid Decomposition
Kinetic models are instrumental in understanding and predicting the decomposition of this compound. Studies have employed techniques such as gas-volumetric methods to measure the release of gases like carbon dioxide over time, providing insights into the reaction rates. researchgate.netfigshare.comacs.org These models often reveal an induction period, corresponding to the formation of this compound, followed by a linear trend representing its decomposition. researchgate.netfigshare.comacs.org
The decomposition of this compound is often treated as a pseudo-first-order reaction. researchgate.net Research has determined the observed activation energy for this compound decomposition to be 95.4 kJ·mol−1. researchgate.netcapes.gov.brcip.com.cn This relatively high activation energy indicates that while decomposition is spontaneous, it is significantly influenced by temperature. researchgate.netcapes.gov.brcip.com.cn Kinetic models have been developed to interpret experimental data and simulate the decomposition under various conditions, including the presence of catalysts. researchgate.netfigshare.comacs.org
Table 1: Activation Energies Related to this compound
| Process | Activation Energy (kJ·mol−1) |
|---|---|
| PFA Synthesis | 75.2 researchgate.netcapes.gov.brcip.com.cn |
| PFA Hydrolysis | 40.4 researchgate.netcapes.gov.brcip.com.cn |
Primary Decomposition Pathways
This compound decomposes through several key pathways, each yielding different products and influenced by various factors. researchgate.net
2 HC(O)OOH → 2 HC(O)OH + O₂ copernicus.org
This spontaneous decay is a crucial consideration for the storage and handling of this compound solutions. wikipedia.org
In addition to spontaneous decomposition, this compound can undergo decomposition initiated by radicals. researchgate.net This pathway leads to the formation of an alcohol and carbon dioxide. researchgate.net The presence of radical species can significantly accelerate the decomposition process. The decomposition of organic peracids into reactive carbon-centered radicals enhances their reactivity towards organic materials. researchgate.net In the case of this compound, this decomposition ultimately yields water and carbon dioxide. researchgate.net
Isomerization represents another decomposition route for this compound. In the aqueous phase, this compound can isomerize to carbonic acid, which then readily decomposes into carbon dioxide and water. copernicus.orgresearchgate.net
HC(O)OOH ⇌ HOC(O)OH → CO₂ + H₂O
This pathway is particularly relevant in atmospheric chemistry, where it contributes to the removal of this compound. copernicus.org Theoretical studies have identified both this compound and carbonic acid as intermediates in low-temperature oxidation processes. escholarship.org
Factors Influencing Decomposition Rate and Stability
The rate and stability of this compound are not intrinsic properties but are influenced by a range of external factors.
The decomposition of this compound can be subject to autocatalysis, where the products of the reaction, such as formic acid, can catalyze further decomposition. researchgate.netresearchgate.netcapes.gov.br This self-accelerating process can lead to a rapid loss of this compound concentration.
Furthermore, the presence of external acids, such as sulfuric acid or phosphoric acid, can significantly catalyze the decomposition of this compound. researchgate.netacs.orgacs.org Kinetic studies have been performed in the presence of these mineral acids to quantify their catalytic effect. researchgate.netacs.org The concentration of hydrogen ions has a notable impact on the rate of decomposition, with higher acidity generally leading to faster decomposition. researchgate.net
Influence of Transition Metal Ions and Impurities
The stability of this compound is significantly compromised by the presence of transition metal ions and other impurities, which can catalyze its decomposition.
The catalytic effect of various transition metal ions on the decomposition of peroxy acids has been a subject of extensive research. For peracetic acid (PAA), a close analog of this compound, ions such as cobalt (Co²⁺), manganese (Mn²⁺), iron (Fe³⁺), and copper (Cu²⁺) have been shown to accelerate decomposition. tandfonline.commdpi.com Specifically, Co²⁺ has been noted for its particularly strong catalytic effect on PAA decomposition. mdpi.com In studies on peracetic acid, the inclusion of 5 ppm of Mn²⁺, Fe³⁺, Cu²⁺, V⁵⁺, or Co²⁺ led to significant decomposition, whereas Ni²⁺ had no discernible effect. tandfonline.com Iron (II) ions, in particular, have been identified as having a pronounced catalytic effect on PAA decomposition, especially when the ion is associated with a fiber rather than being in solution. researchgate.net
In the context of this compound, it has been observed that it reacts with iron(II) in the absence of a phosphate (B84403) buffer. acs.org The presence of transition metals is a known factor that contributes to the decomposition of peracids in general. scispace.com The mechanism often involves the generation of radicals, as seen in the activation of PAA by transition metals like Co²⁺, Fe²⁺, and Mn²⁺. mdpi.com For instance, the reaction between a transition metal ion and a peracid can produce reactive radical species, which then propagate the decomposition process. mdpi.com
It is important to note that the presence of stabilizing agents, often found in commercial hydrogen peroxide solutions used for PFA synthesis, can inhibit the decomposition by complexing with these metal ions. researchgate.net The effectiveness of these stabilizers can vary, leading to different decomposition rates depending on the source of the hydrogen peroxide. researchgate.net
Temperature Dependence of Decomposition Kinetics
Temperature is a critical factor influencing the rate of this compound decomposition. An increase in temperature generally leads to a significant acceleration of the decomposition process.
Experimental studies have demonstrated a clear correlation between higher temperatures and increased decomposition rates for this compound. researchgate.net For instance, it has been reported that at temperatures above 50°C, the rate of decomposition increases drastically. researchgate.net Some sources even suggest that at temperatures exceeding 80°C, this compound solutions may become explosive, highlighting the thermal sensitivity of this compound. researchgate.net
Kinetic studies on the closely related peracetic acid (PAA) provide further insight into the temperature-dependent nature of peracid decomposition. For PAA, the decomposition is a first-order reaction, with rate constants increasing significantly with temperature. researchgate.netscielo.brscite.ai For example, the decomposition rate constant for PAA was found to be 1.71 x 10⁻³ h⁻¹ at 25°C and increased to 9.64 x 10⁻³ h⁻¹ at 45°C. scielo.brscite.ai This temperature dependence is well-described by the Arrhenius equation, with a reported activation energy for PAA decomposition of 66.20 kJ/mol. scielo.brscite.ai Another study found activation energies for PAA decomposition to be 58.36 kJ/mol and 72.89 kJ/mol at pH 3.11 and 5.0, respectively. plapiqui.edu.ar For this compound itself, an observed activation energy of decomposition of 95.4 kJ·mol−1 has been reported. researchgate.net
The table below, based on data for peracetic acid, illustrates the typical effect of temperature on decomposition.
| Temperature (°C) | Decomposition Rate Constant (h⁻¹) | Half-life (hours) |
| 25 | 1.71 x 10⁻³ | 405.3 |
| 35 | - | - |
| 40 | - | - |
| 45 | 9.64 x 10⁻³ | 71.9 |
Data adapted from studies on peracetic acid and is illustrative of the general trend for peracids. scielo.brscite.ai
This pronounced temperature sensitivity underscores the need for careful temperature control during the synthesis, storage, and application of this compound to minimize decomposition and ensure its effectiveness.
pH Effects on Decomposition Rates
The pH of the aqueous solution is another crucial parameter that significantly affects the decomposition rate of this compound. Generally, this compound is more stable in acidic conditions, and its decomposition accelerates as the pH increases towards neutral and alkaline values.
High acidity has a stabilizing effect on this compound. researchgate.net Conversely, a higher rate of degradation is observed at pH values above 7.0. researchgate.net This pH-dependent stability is linked to the acid dissociation constant (pKa) of the peracid. For this compound, the pKa is approximately 7.1. scispace.com At pH values around and above the pKa, the peracid exists in its anionic form (peroxyanion), which is more susceptible to decomposition.
Studies on the analogous peracetic acid (pKa ≈ 8.2) show that its decomposition rate increases with pH, with the maximum rate observed around its pKa. researchgate.net The decomposition of peracetic acid has been reported to follow second-order kinetics with the highest rate at a pH of 8.2. researchgate.net The decomposition rate of PAA at 30°C was observed to increase from 0.921·10⁻³ h⁻¹ at pH 5.34 to 15.5·10⁻³ h⁻¹ at pH 8.90. plapiqui.edu.ar
The increased decomposition at higher pH is often attributed to a mechanism involving the nucleophilic attack of the peracid anion on an undissociated peracid molecule. researchgate.net This highlights the importance of maintaining an acidic environment to preserve the stability of this compound solutions.
Gas-Phase and Aqueous-Phase Decomposition Mechanisms
The decomposition of this compound can proceed through different mechanisms depending on whether it is in the gas phase or the aqueous phase.
In the aqueous phase , this compound decomposition is understood to occur via multiple pathways. One significant pathway is the spontaneous decomposition into formic acid and oxygen. researchgate.net Another pathway involves a radical mechanism that can lead to the formation of an alcohol and carbon dioxide. researchgate.net The decomposition in the aqueous phase can be generally modeled using first-order kinetics. oulu.fi The decomposition of this compound can also lead to the formation of carbon dioxide and water. researchgate.netgoogle.comacs.org
In the gas phase , this compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 4 days. nih.gov this compound also contains chromophores that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Computational studies on the decomposition of formic acid, a related compound, have shown that in the gas phase without water, dehydration is the primary decomposition channel. nih.gov However, in the presence of water, decarboxylation becomes the dominant pathway in both the gas and aqueous phases. nih.gov
The table below summarizes the key decomposition products in each phase.
| Phase | Primary Decomposition Products |
| Aqueous | Formic acid, Oxygen, Carbon dioxide, Water |
| Gas | Products of reaction with hydroxyl radicals |
It is evident that the environment plays a critical role in dictating the stability and the ultimate fate of the this compound molecule.
Computational and Theoretical Chemistry Studies of Performic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and energy of performic acid. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each offering unique advantages in studying this reactive molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively used to investigate the reaction mechanisms involving this compound. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to study the epoxidation of alkenes by peracids. researchgate.net These studies reveal that the protonation of the carbonyl oxygen in this compound significantly lowers the activation barrier for epoxidation, thereby activating the peracid. researchgate.net The calculated activation barrier for the epoxidation of ethylene (B1197577) by this compound is 17.51 kcal/mol, which drops to 3.18 kcal/mol upon protonation. researchgate.net
DFT has also been applied to study the Baeyer-Villiger oxidation of aromatic ketones by this compound. acs.orgnih.gov Calculations at the MPWB1K/6-311++G(d,p)-IEF-PCM//MPWB1K/6-311G(d,p) level of theory have shown that the rate-determining step is the attack of the peracid on the carbonyl carbon for both noncatalyzed and formic acid-catalyzed pathways. acs.orgnih.gov Furthermore, DFT studies have been crucial in understanding the C=C double bond difunctionalization in vegetable oils, indicating that this compound is a more effective oxidizing agent compared to hydrogen peroxide and peracetic acid, with a lower activation free energy of 26.7 kcal/mol for epoxidation. nsf.gov In the epoxidation of norbornene and its derivatives, DFT calculations (UBHandHLYP/6-31G(d)) suggest that the transition states have a notable biradical character. dnu.dp.ua
Ab Initio Calculations
Ab initio calculations provide a high level of theory for studying molecular properties. Early ab initio studies on this compound, even at the 4-31G level, provided initial insights into its conformational stability, suggesting the cis-cis planar conformer as the most stable form. capes.gov.br More advanced ab initio methods have been used to investigate the Baeyer-Villiger reaction of acetone (B3395972) with this compound, optimizing the geometries of the Criegee intermediate and transition states using HF/4-21G, HF/4-31G, and HF/6-31G** basis sets. acs.org
Theoretical studies on the formation of peracids, using this compound as a model, have been conducted with ab initio methods like HF/STO-3G, HF/3-21G, and HF/6-311G. capes.gov.br These calculations have helped in proposing reaction routes and identifying the rate-determining step. capes.gov.br Additionally, ab initio calculations have been used to rationalize the reactivity of melatonin (B1676174) derivatives with this compound by calculating the free enthalpy values for various reaction pathways. academie-sciences.fracademie-sciences.fr
Conformational Analysis and Rotational Barriers
The flexibility of the this compound molecule gives rise to several conformers with different stabilities and rotational energy barriers.
Planar Conformers (cis-cis, trans-trans, cis-trans, trans-cis)
Ab initio calculations have been instrumental in analyzing the planar conformers of this compound. capes.gov.br Studies using the (9,5) basis set with rigid rotation found the cis-cis conformer to be the most stable. capes.gov.br The relative energies of the other planar conformers were calculated with respect to the cis-cis form. capes.gov.br
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| cis-cis | 0.00 |
| trans-trans | 0.94 |
| cis-trans | 1.50 |
| trans-cis | 14.80 |
The barrier separating the cis-cis and cis-trans conformers is estimated to be between 1 and 2 kcal/mol. capes.gov.br These findings are discussed in relation to similar data for formic acid and hydrogen peroxide. capes.gov.br
Skew Conformation Analysis
While planar conformers are significant, some computational results have suggested the possibility of a stable skew conformation. capes.gov.br Dipole moment calculations using various basis sets initially seemed to favor a skew conformation as the most stable form for this compound. capes.gov.br However, comparisons with experimental values for formic acid and hydrogen peroxide cast doubt on the reliability of these particular dipole moment results. capes.gov.br Further ab initio calculations at different levels of theory, including 4-31G with and without bond functions and the (9,5) level, did not find a potential energy well for rotation around the O-O bond axis in the region of 50°–90°, which would correspond to a stable skew conformation. capes.gov.br
Reaction Pathway Elucidation and Activation Energy Barriers
Computational studies have been pivotal in mapping the reaction pathways and determining the activation energy barriers for reactions involving this compound.
In the epoxidation of alkenes, DFT calculations have shown that protonation of this compound significantly lowers the activation barrier. researchgate.net This provides a clear mechanism for the enhanced reactivity of peracids in acidic conditions. researchgate.net
| Reactant | Activation Barrier (kcal/mol) |
|---|---|
| This compound + Ethylene | 17.51 |
| Protonated this compound + Ethylene | 3.18 |
For the Baeyer-Villiger oxidation of aromatic ketones, both noncatalyzed and formic acid-catalyzed pathways have been investigated. acs.orgnih.gov The rate-determining step in both cases is the initial attack of the peracid. acs.orgnih.gov The calculated activation energy barriers for the Baeyer-Villiger reaction of 3,4-dimethoxy acetophenone (B1666503) (DMOAP) and 4-methyl acetophenone (MAP) were found to be in good agreement with experimental data. acs.orgnih.gov
Computational studies on the difunctionalization of C=C double bonds in vegetable oils have highlighted the efficiency of this compound as an oxidizing agent. nsf.gov The activation free energy for the epoxidation by this compound was calculated to be 26.7 kcal/mol, which is significantly lower than that for hydrogen peroxide (39 kcal/mol) and peracetic acid (29.8 kcal/mol). nsf.gov The study of the epoxidation of norbornene derivatives with this compound revealed transition states with a pronounced biradical character and a nearly coplanar orientation of the C=C bond and the this compound molecule. dnu.dp.ua
Molecular Orbital Studies and Electronic Structure Analysis
Computational studies have provided significant insights into the molecular orbital (MO) characteristics and electronic structure of this compound, which are crucial for understanding its reactivity. Theoretical calculations, ranging from semi-empirical to ab initio and density functional theory (DFT) methods, have been employed to elucidate the electronic properties that govern its behavior in chemical reactions.
Early investigations using the extended Hückel method analyzed the electronic structures of alkyl peroxides, including this compound. oup.com These studies successfully explained the nature of the peroxide bond and the influence of intramolecular hydrogen bonding on the molecule's stability and reactivity. oup.com
More advanced computational methods have further refined this understanding. Semi-empirical AM1 calculations were used to model the epoxidation of ethylene by this compound. researchgate.net This analysis of frontier molecular orbitals (FMO) and adjacent orbitals explained the electrophilic nature of this compound in this reaction. researchgate.net It was determined that the electrophilic reactivity is primarily associated with the LUMO+1 orbital, not the LUMO itself. researchgate.net Similarly, theoretical studies on the formation of this compound from formic acid and hydrogen peroxide highlighted that its electrophilic character stems from unoccupied orbitals generated in the peroxide hydrogen bond. capes.gov.br
Ab initio calculations have been used to investigate the structural properties and rotational barriers of this compound. Studies at the 4-31G level and with a (9,5) basis set, with and without polarization functions, found that the cis-cis planar conformer is the most stable form. capes.gov.br The relative energies of other planar conformers were calculated relative to this stable form. capes.gov.br
DFT has become a key tool for studying reactions involving this compound. For instance, the Baeyer-Villiger reactions of various acetophenones with this compound were studied using the MPWB1K functional. acs.org Natural Bond Orbital (NBO) analysis of electric charges was used to explain product selectivity. acs.org The electronic structure of this compound dimers has also been explored using M05-2x and MP2 methods, revealing that charge transfer is the most significant attractive force in the formation of these dimers. acs.org The analysis of the electron density confirmed the presence of an intramolecular hydrogen bond in the most stable monomer conformation. acs.org
Table 1: Computational Methods and Findings in Electronic Structure Analysis of this compound
| Computational Method | Basis Set | Focus of Study | Key Findings | Reference(s) |
|---|---|---|---|---|
| Extended Hückel | - | Electronic Structure | Explained peroxide bond nature and intramolecular hydrogen bonding. | oup.com |
| AM1 (Semi-empirical) | - | Epoxidation Reaction | Attributed electrophilic reactivity to the LUMO+1 orbital. | researchgate.net |
| AM1, HF | STO-3G, 3-21G, 6-311G | Peracid Formation | Electrophilic reactivity originates from unoccupied orbitals in the peroxide bond. | capes.gov.br |
| Ab initio | 4-31G, (9,5) | Rotational Barriers & Conformations | The cis-cis planar conformer is the most stable. | capes.gov.br |
| DFT (MPWB1K) | 6-311++G(d,p), 6-311G(d,p) | Baeyer-Villiger Reaction | NBO analysis explained product selectivity. | acs.org |
Solvent Effects in Theoretical Studies (e.g., Role of Water)
The influence of solvents, particularly water, on the reactivity and reaction mechanisms of this compound has been a significant focus of theoretical investigations. Continuum solvation models are frequently employed to simulate the effects of the solvent environment on reaction energetics.
Studies on the Baeyer-Villiger reaction of propanone with this compound, catalyzed by formic acid, have utilized continuum solvation models like EIF-PCM and CPCM in conjunction with density functionals such as B3LYP and MPWB1K. psu.edutru.caresearchgate.net These calculations explored the impact of solvent polarity on both concerted non-ionic and stepwise ionic reaction mechanisms. tru.caresearchgate.net A key finding is that the concerted non-ionic pathway, which is energetically favored in non-polar solvents like dichloromethane, becomes higher in energy as the solvent polarity increases. tru.caresearchgate.net
The role of water as a solvent is particularly complex. Theoretical studies show that in an aqueous environment, water molecules can act as catalysts. tru.ca For the Baeyer-Villiger reaction in water, it was found that the initial addition step likely follows an ionic pathway. tru.caresearchgate.net However, the subsequent migration step, which is rate-determining, is an uncatalyzed, non-ionic, and fully concerted process. tru.caresearchgate.net These computational results align with experimental observations that the reaction rate constant decreases with increasing solvent polarity. tru.ca
Further analysis of the transition states reveals that charge separation increases with solvent polarity. rsc.org For example, in the transition state for the addition step (TS1), the charge separation between the reactants and products within the transition state structure decreases in a given solvent, supporting a neutral mechanism. rsc.org However, the charge on the migrating group in the migration transition state (TS2) increases with solvent polarity, with a more pronounced effect in protic solvents. rsc.org
Direct interaction of this compound with water has been modeled by studying hydrated clusters of the type PFA∙∙∙(H₂O)n, where n=1-4. researchgate.net These studies, using methods like RHF and MP2, analyze the structural and vibrational frequency changes in this compound upon successive hydration. researchgate.net A detailed many-body interaction energy analysis is used to quantify the cooperativity of hydrogen bonding within these clusters. researchgate.net In the decomposition of related compounds like formic acid, theoretical calculations show that water molecules actively participate in the bond-breaking and bond-forming processes, acting as a homogeneous catalyst that reduces activation barriers. umich.edu
Table 2: Theoretical Studies on Solvent Effects on this compound Reactions
| Reaction/System Studied | Computational Approach | Solvents Modeled | Key Findings | Reference(s) |
|---|---|---|---|---|
| Baeyer-Villiger Reaction | DFT (B3LYP, MPWB1K), Continuum Solvation (EIF-PCM, CPCM) | Dichloromethane, Water, and others with varying dielectric constants. | Concerted non-ionic pathway becomes more energetic with increasing solvent polarity. | psu.edutru.caresearchgate.net |
| Baeyer-Villiger Reaction in Water | DFT (B3LYP, MPWB1K), Continuum Solvation (EIF-PCM, CPCM) | Water | The addition step is ionic, but the rate-determining migration step is non-ionic and concerted. Water can act as a catalyst. | tru.caresearchgate.net |
| This compound Hydration | Ab initio (RHF, MP2) | Water (explicit molecules) | Analyzed structural modifications and cooperative hydrogen bonding in PFA∙∙∙(H₂O)n (n=1-4) clusters. | researchgate.net |
Environmental Transformation and Fate of Performic Acid
Degradation Kinetics in Aqueous Environments
The stability of performic acid (PFA) in aqueous environments is a critical factor influencing its efficacy and environmental persistence. Research indicates that the autodecomposition of this compound generally follows first-order kinetics. acs.orgresearchgate.net This decomposition process can be influenced by the composition of the water matrix. researchgate.net
In simulated combined sewer overflow waters, PFA has been observed to degrade more rapidly at pH levels above 7.0, while acidic conditions tend to have a stabilizing effect. researchgate.net The rate of decomposition is a key parameter, with studies reporting first-order kinetic rate constants varying based on water quality. researchgate.net For instance, the self-decay of PFA is identified as a first-order reaction when its concentration is below 200 μM. researchgate.net
Below is a data table summarizing the reported aqueous decomposition kinetics for this compound.
| Water Matrix | Rate Constant (k, min-1) | Conditions | Source |
|---|---|---|---|
| General Aqueous Solution | 0.007 - 0.012 | Dependent on water quality | researchgate.net |
| Wastewater Effluent | 0.031 | Not specified | researchgate.net |
Identification and Characterization of Transformation Products
When this compound reacts with organic and inorganic compounds in the environment, it generates a variety of transformation products. The nature of these products depends on the reacting substrates.
In the context of wastewater treatment, PFA's reaction with micropollutants leads to specific oxidation products. For compounds containing reduced-sulfur moieties like thioethers or thiols, the transformation products are typically S-oxides or sulfonyl compounds. acs.org Similarly, tertiary amine groups are oxidized to form N-oxides. acs.org For example, during the treatment of wastewater effluent, lidocaine (B1675312) N-oxide has been identified as a significant transformation product resulting from the oxidation of lidocaine by PFA. acs.org
When used for the oxidation of peptides and proteins, PFA can lead to several modifications. Aside from the well-documented oxidation of tryptophan, other identified degradation products include the formylation of lysine, beta-elimination of cysteine, and nonspecific cleavage of peptide chains after asparagine or tryptophan residues. nih.gov In its decomposition, PFA can break down into carbon dioxide, water, and oxygen. researchgate.net The by-products of PFA addition to wastewater are primarily hydrogen peroxide and formic acid. nih.gov
Factors Governing Environmental Degradation
The degradation of this compound is significantly governed by the characteristics of the environmental matrix, particularly pH and the presence of dissolved organic carbon (DOC).
pH: The pH of the aqueous solution has a pronounced effect on PFA stability. High acidity is known to have a stabilizing effect on this compound. researchgate.net Conversely, degradation is more rapid in neutral to alkaline conditions, with increased degradation observed at pH levels above 7.0. researchgate.net This is partly because the pKa of PFA is 7.3, and its anionic form, which is more prevalent at higher pH, may have different reactivity and stability. acs.org
Dissolved Organic Carbon (DOC): The presence of dissolved organic matter in water, such as in wastewater effluents, can significantly impact PFA's persistence. DOC and other constituents in complex water matrices can consume PFA, leading to lower than expected removal rates of target micropollutants. acs.org This consumption by the background organic matter reduces the amount of PFA available to act on specific contaminants. acs.orgresearchgate.net
This compound exhibits notable reactivity with halide ions, such as bromide (Br⁻) and iodide (I⁻), which is a critical consideration in water treatment, especially in saline or brackish waters.
The primary reaction involves the oxidation of halides to form their corresponding hypohalous acids. acs.orgnih.gov Specifically, PFA oxidizes bromide to hypobromous acid (HOBr) and iodide to hypoiodous acid (HOI). nih.gov Research indicates that PFA oxidizes these halides at a rate 4 to 5 times faster than peracetic acid (PAA). acs.orgnih.gov
A key aspect of PFA's reactivity is its ability to further oxidize hypoiodous acid (HOI) to iodate (B108269) (IO₃⁻). acs.orgnih.gov This is a significant pathway as it mitigates the formation of potentially harmful iodinated disinfection byproducts (I-DBPs). acs.orgnih.gov Furthermore, the rapid self-decay of PFA helps to limit the concentration of hypobromous acid over time in bromide-containing waters, which can also reduce the formation of brominated byproducts. acs.orgnih.gov In contrast to PAA, which can lead to the formation of brominated and iodinated DBPs in saline wastewater, PFA has been shown to effectively minimize the formation of these byproducts. nih.gov
| Halide Ion | Primary Reaction Product with PFA | Significance | Source |
|---|---|---|---|
| Bromide (Br⁻) | Hypobromous acid (HOBr) | PFA's rapid decay limits HOBr levels, reducing brominated DBP formation. | acs.orgnih.gov |
| Iodide (I⁻) | Hypoiodous acid (HOI) | PFA further oxidizes HOI to non-toxic iodate (IO₃⁻), mitigating I-DBP formation. | acs.orgnih.gov |
Atmospheric Chemistry and Peroxyformic Acid Cycling
Peroxyformic acid (also known as this compound) is present in the atmosphere, typically at levels of dozens of parts per trillion by volume (pptv), and plays a role in atmospheric chemistry. copernicus.orgcopernicus.org
Sources: The primary atmospheric source of peroxyformic acid is believed to be the gas-phase photochemical reactions of specific radical species. copernicus.orgcopernicus.orgpku.edu.cn The major production pathway is proposed to be the reaction between the peroxyformyl radical (HC(O)O₂) and the hydroperoxyl radical (HO₂). copernicus.orgcopernicus.orgpku.edu.cn While gas-phase photochemistry is a major driver, observations of high concentrations at night suggest that it is not the exclusive source. copernicus.org
Sinks: The main removal pathway, or sink, for atmospheric peroxyformic acid is its degradation into formic acid (FA). copernicus.orgcopernicus.orgpku.edu.cn Another significant degradation process in the vapor phase is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 4 days. nih.gov Additionally, because PFA contains chromophores that absorb light at wavelengths greater than 290 nm, it may also be susceptible to direct degradation by sunlight (photolysis). nih.gov
Gas-Phase Reactions and Aqueous-Phase Isomerization
The environmental persistence and transformation of this compound (PFA) are governed by its reactivity in both the gas and aqueous phases. Its chemical behavior, particularly in the atmosphere, is a subject of ongoing research.
Gas-Phase Reactions
In the atmosphere, this compound is involved in a series of photochemical reactions. The primary sink for gas-phase PFA is believed to be its degradation into formic acid. copernicus.org It also undergoes degradation through reactions with photochemically-produced hydroxyl (•OH) radicals. nih.gov The estimated half-life for this reaction in the air is approximately four days, based on a calculated rate constant. nih.gov
Field and modeling studies have indicated that the chemistry involving the peroxyformyl radical (HC(O)O₂) and PFA can be a significant source of formic acid, especially under low NOx conditions. copernicus.orgcopernicus.org The formation of PFA in the gas phase can occur through the reaction of the peroxyformyl radical with formaldehyde (B43269) or the hydroperoxyl radical (HO₂). copernicus.org Furthermore, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov
| Reactant | Rate Constant (k) at 25 °C | Estimated Half-Life |
|---|---|---|
| Hydroxyl Radical (•OH) | 4.0 x 10⁻¹² cm³/molecule-sec | 4 days |
Aqueous-Phase Isomerization and Decomposition
This compound is known for its instability in aqueous solutions, having a half-life on the order of minutes to hours. google.com This is significantly shorter than that of other peroxycarboxylic acids like peracetic acid, which has a half-life of weeks to months. google.com When PFA enters the aqueous phase, it can readily isomerize to carbonic acid, which then decomposes into carbon dioxide and water. copernicus.orggoogle.com
The formation of this compound from formic acid and hydrogen peroxide is a reversible, acid-catalyzed reaction. researchgate.netacs.org Kinetic studies have been conducted to determine the parameters for its formation, hydrolysis (the reverse reaction), and decomposition. The decomposition is an irreversible process that can be catalyzed by hydrogen ions. acs.orgresearchgate.net The activation energy for PFA decomposition has been found to be substantial, indicating a significant temperature dependence. researchgate.net Higher temperatures accelerate the decomposition, which can lead to the formation of gas, identified as carbon dioxide and oxygen. researchgate.net
| Process | Parameter | Value | Reference |
|---|---|---|---|
| Synthesis (Formic Acid + H₂O₂) | Activation Energy (Ea) | 75.2 kJ·mol⁻¹ | researchgate.net |
| Activation Energy (Ea) | 43524.2 J·mol⁻¹ | acs.org | |
| Hydrolysis (to Formic Acid + H₂O₂) | Activation Energy (Ea) | 40.4 kJ·mol⁻¹ | researchgate.net |
| Decomposition | Observed Activation Energy (Ea) | 95.4 kJ·mol⁻¹ | researchgate.net |
The rapid degradation in aqueous environments is a key factor in its environmental fate, limiting its persistence in water systems. google.com The ultimate decomposition products are considered environmentally benign. taylorandfrancis.com
Mechanistic Insights into Performic Acid S Biological Interactions Non Clinical
Mechanisms of Antimicrobial Action
Performic acid (PFA) exerts its antimicrobial effects through a multi-faceted attack on microbial cells, leading to their inactivation. The primary mechanisms involve the disruption of the cellular barrier, damage to essential intracellular components, and the generation of highly reactive oxygen species.
This compound is capable of penetrating the cell membrane of microorganisms. nih.gov Unlike disinfectants such as free chlorine, which tend to cause rapid surface damage and cell lysis, peroxyacids like PFA can pass through an intact cell membrane, leading to intracellular oxidative stress. nih.govacs.org This ability to breach the cellular defenses is a critical step in its antimicrobial action. Studies on fungal spores have demonstrated that PFA causes more severe damage to the cell membrane compared to peracetic acid (PAA). nih.govresearchgate.netresearchgate.net The disruption of the cell wall and membrane alters the chemiosmotic function of the cell. mdpi.commdpi.com Specifically, PFA and other peroxygens can break down or dislocate the lipoproteins of the cytoplasmic membrane and interfere with transport systems. mdpi.com
Once inside the cell, this compound and other peroxyacids selectively target and damage vital intracellular components, particularly proteins. nih.govfrontiersin.org The mode of action for peroxygens is rooted in the free radical oxidation of thiol groups in enzymes and proteins. frontiersin.org This oxidative attack targets the sulfur-containing amino acids cysteine and methionine. nih.govresearchgate.net The oxidation of sulfhydryl and sulfur bonds within proteins leads to their denaturation, disrupting their structure and function. mdpi.comacs.org This damage extends to enzymes and other metabolites, fundamentally compromising the cell's metabolic processes. acs.org The covalent modification of proteins by reactive oxygen species can result in protein fragmentation or cross-linking. researchgate.net
A key element of this compound's antimicrobial efficacy is the production of reactive oxygen species (ROS). mdpi.comresearchgate.net The disinfecting action of PFA is driven by the release of active oxygen or the formation of potent hydroxyl radicals (•OH). researchgate.net These highly oxidative species attack various cellular components, contributing to the destruction of the cell wall, membrane, enzymes, and DNA. researchgate.net Fluorescence microscopy has shown that peroxyacids induce intracellular oxidative stress by penetrating the cell membrane. nih.govacs.org This internal generation of ROS is a distinguishing feature of its mechanism compared to other disinfectants. nih.gov Organic radicals are also formed, which possess a longer half-life than hydroxyl radicals and are more effective in antimicrobial action. researchgate.net
Inactivation Kinetics of Microorganisms
The rate at which this compound inactivates different microorganisms varies depending on the species and its cellular structure.
This compound generally demonstrates high efficiency in inactivating various bacterial species. Studies have consistently shown that PFA has a greater inactivation efficiency than the more commonly used peracetic acid (PAA). nih.govacs.orgnih.gov For instance, in treating secondary wastewater effluent, PFA was more effective against Escherichia coli, including ampicillin-resistant strains, than PAA. nih.gov
Comparisons with sodium hypochlorite (B82951) (NaOCl) reveal a more nuanced picture. While NaOCl was found to be more effective for inactivating E. coli and Staphylococcus aureus, PFA showed superior efficacy against the endospores of Bacillus subtilis. researchgate.netiwaponline.com The inactivation of E. coli and S. aureus by PFA is rapid, with studies showing a 4-log inactivation at relatively low concentrations. researchgate.net The temperature also plays a role, with disinfection rates increasing at higher temperatures. iwaponline.com
Table 1: Bacterial Inactivation Kinetics with this compound (PFA)
| Bacterium | Condition | Inactivation Result | Source(s) |
| Escherichia coli | Secondary wastewater effluent | Higher inactivation efficiency than PAA. | nih.gov |
| Escherichia coli (Ampicillin-resistant) | Secondary wastewater effluent | Higher inactivation efficiency than PAA. | nih.gov |
| Escherichia coli | Simulated turbid water | Achieved 4-log inactivation. | researchgate.net |
| Staphylococcus aureus | Simulated turbid water | Achieved 4-log inactivation. | researchgate.net |
| Bacillus subtilis | Simulated turbid water | More efficient inactivation than NaOCl. | iwaponline.com |
This compound is also effective against resilient fungal spores. A study on the inactivation of Aspergillus niger and Aspergillus flavus spores in water found that PFA was more efficient than peracetic acid. nih.govresearchgate.net The inactivation kinetics for these fungal spores were adequately described by a log-linear regression plus tail model. nih.govresearchgate.net
The rate constant (k) for the inactivation of A. niger by PFA was determined to be 0.36 min⁻¹, while for the more resistant A. flavus, the k value was 0.07 min⁻¹. nih.govresearchgate.net Factors such as increased PFA dosage and higher temperatures were found to enhance the inactivation efficiency. nih.govresearchgate.net Furthermore, acidic conditions promoted a greater inactivation efficiency compared to neutral or alkaline environments. nih.govresearchgate.net PFA treatment also severely inhibited the regrowth potential of the fungal spores. nih.gov
Table 2: Fungal Spore Inactivation Kinetics with this compound (PFA)
| Fungal Spore | Inactivation Rate Constant (k) | Comparison | Source(s) |
| Aspergillus niger | 0.36 min⁻¹ | More efficient than PAA. | nih.govresearchgate.net |
| Aspergillus flavus | 0.07 min⁻¹ | More efficient than PAA. | nih.govresearchgate.net |
Viral Inactivation Kinetics (e.g., Murine Norovirus)
This compound (PFA) has emerged as a potent disinfectant for viral microorganisms in wastewater. acs.org The inactivation kinetics of murine norovirus (MNV), a common surrogate for human norovirus, have been studied to understand its efficacy. Research indicates that the inactivation of MNV by PFA is primarily governed by the exposure of the virus to the disinfectant over time, a concept captured by the integral of the PFA concentration over the contact period (integral CT or ICT). acs.orgresearchgate.net
The decay of PFA in the reaction matrix typically follows first-order kinetics. acs.orgnih.gov The reduction of MNV by PFA can be effectively described by an extension of the Chick-Watson model, which is adapted for the ICT domain. acs.orgnih.gov This model allows for the determination of ICT-based inactivation rate constants (k_d). In one study, the k_d for MNV inactivation by PFA at pH 7.2 was determined to be 1.024 ± 0.038 L/(mg·min) in a clean phosphate (B84403) buffer solution. acs.orgnih.gov This kinetic data highlights the strong inactivation power of the PFA molecule against nonenveloped viruses. acs.orgnih.gov When compared to peracetic acid (PAA), another common peracid disinfectant, PFA is significantly more powerful, with studies showing that the ICT requirements for PAA can be approximately 20 times higher than for PFA to achieve the same level of MNV inactivation. acs.orgnih.gov
| Water Matrix | ICT-based Inactivation Rate Constant (k_d) [L/(mg·min)] | Reference |
|---|---|---|
| Phosphate Buffer | 1.024 ± 0.038 | acs.orgnih.gov |
| Municipal Secondary Effluent | 0.482 ± 0.022 | acs.orgnih.gov |
Impact of Water Matrix on Inactivation Efficiency
The composition of the water matrix significantly influences the disinfection efficiency of this compound. acs.orgnih.gov The presence of organic matter and suspended solids in complex matrices like municipal secondary effluent wastewater can consume the disinfectant and shield microorganisms, thereby reducing the inactivation rate. acs.orgnih.gov
Studies directly comparing PFA's efficacy in simple versus complex media demonstrate this impact clearly. For the inactivation of murine norovirus (MNV), the ICT-based inactivation rate constant (k_d) was found to be significantly lower in municipal secondary effluent (0.482 ± 0.022 L/(mg·min)) compared to a clean phosphate buffer (1.024 ± 0.038 L/(mg·min)). acs.orgnih.gov This indicates that a higher exposure (i.e., a higher CT value) is required to achieve the same level of viral inactivation in wastewater as in clean water.
For instance, to achieve a 1-log reduction (90% inactivation) of MNV, an ICT of 2 mg·min/L was required in wastewater. acs.orgnih.gov In the same wastewater matrix, fecal coliforms and enterococci required ICT values of 1.5 mg·min/L and 3.5 mg·min/L for a 1-log reduction, respectively. acs.orgnih.gov In another study focusing on bacteria in secondary effluent, the CTs needed for PFA to achieve a 4-log inactivation of E. coli and B. subtilis were 6 to 12 times higher than those required in simulated turbid water. nih.gov These findings underscore the critical role the water matrix plays in the practical application of PFA for disinfection. acs.orgnih.gov
Microbial Community Response and Resistance Mechanisms
Differential Sensitivity of Bacterial Genera (Gram-positive vs. Gram-negative)
Specific bacterial genera exhibit distinct sensitivity or resistance to PFA treatment. nih.govresearchgate.netresearchgate.net This differential response leads to shifts in the microbial community structure following disinfection. researchgate.netresearchgate.net
Sensitive Genera: Several bacterial genera, predominantly Gram-negative, have been identified as being particularly sensitive to PFA. These include:
Flavobacterium nih.govresearchgate.netresearchgate.net
Pedobacter nih.govresearchgate.netresearchgate.net
Massilia nih.govresearchgate.netresearchgate.net
Exiguobacterium nih.govresearchgate.netresearchgate.net
Sphingorhabdus nih.govresearchgate.netresearchgate.net
Resistant Genera: Conversely, other genera show marked resistance to PFA, and their relative abundance may even increase after treatment. These include:
Acinetobacter nih.govresearchgate.netresearchgate.net
Leucobacter nih.govresearchgate.netresearchgate.net
Thiothrix nih.govresearchgate.netresearchgate.net
Paracoccus nih.govresearchgate.netresearchgate.net
Cloacibacterium nih.govresearchgate.netresearchgate.net
Hydrogenophaga nih.gov
| Response to PFA | Bacterial Genus | Reference |
|---|---|---|
| Sensitive | Flavobacterium | nih.govresearchgate.netresearchgate.net |
| Pedobacter | nih.govresearchgate.netresearchgate.net | |
| Massilia | nih.govresearchgate.netresearchgate.net | |
| Exiguobacterium | nih.govresearchgate.netresearchgate.net | |
| Sphingorhabdus | nih.govresearchgate.netresearchgate.net | |
| Resistant | Acinetobacter | nih.govresearchgate.netresearchgate.net |
| Leucobacter | nih.govresearchgate.netresearchgate.net | |
| Thiothrix | nih.govresearchgate.netresearchgate.net | |
| Paracoccus | nih.govresearchgate.netresearchgate.net | |
| Cloacibacterium | nih.govresearchgate.netresearchgate.net | |
| Hydrogenophaga | nih.gov |
Remodeling of Bacterial Composition by PFA Treatment
The application of this compound for disinfection results in a significant remodeling of the bacterial community composition in treated effluents. researchgate.netresearchgate.netdntb.gov.ua This shift is a direct consequence of the differential sensitivity of various bacterial taxa to PFA's oxidative action. researchgate.net Even low concentrations of PFA applied over a short contact time can profoundly affect the microbial makeup. researchgate.netresearchgate.net
Studies analyzing the effluent microbiome have shown that PFA treatment leads to a decrease in the abundance of sensitive bacterial groups. nih.gov For example, the phylum Bacteroidota, which consists of Gram-negative bacteria, shows a notable decrease in relative abundance following PFA disinfection. nih.gov This sensitivity is likely linked to their Gram-negative membrane structure. nih.gov Genera within this and other phyla that see a reduction in abundance include Flavobacterium, Pedobacter, and Massilia. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
